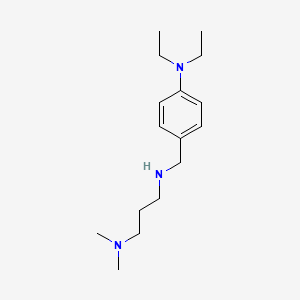

N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine

Description

N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine (CAS: 626216-51-1) is a tertiary diamine derivative characterized by a propane-1,3-diamine backbone substituted with a 4-diethylaminobenzyl group at the primary amine and dimethyl groups at the terminal amine.

Properties

IUPAC Name |

N-[[4-(diethylamino)phenyl]methyl]-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3/c1-5-19(6-2)16-10-8-15(9-11-16)14-17-12-7-13-18(3)4/h8-11,17H,5-7,12-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMYSLRVMKGGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CNCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stage 1: Dimethylaminopropionitrile Synthesis

| Parameter | Optimal Range | Conversion | Selectivity |

|---|---|---|---|

| Reactor Type | Fixed-bed | - | - |

| Temperature | 30°C | 99.6% | 99.5% |

| Pressure | 1MPa | - | - |

| Molar Ratio (DMAA:ACN) | 1:1 | - | - |

| Space Velocity | 2h⁻¹ | - | - |

DMAA = Dimethylamine; ACN = Acrylonitrile

This exothermic cyanoethylation avoids intermediate purification, directly feeding Stage 2.

Stage 2: Catalytic Hydrogenation to Diamine

| Condition | Value | Yield |

|---|---|---|

| Catalyst | Raney-Ni (0.5% NaOH/MeOH) | 98.0% |

| H₂ Pressure | 6MPa | - |

| Temperature | 90°C | - |

| Space Velocity | 0.3h⁻¹ | - |

The alkaline methanol co-catalyst suppresses secondary amine formation while maintaining catalyst activity over 500h cycles.

Benzylation Strategies for Target Molecule

Introducing the 4-diethylaminobenzyl group to N,N-dimethyl-1,3-propanediamine presents challenges in regioselectivity and tertiary amine stability. Two validated approaches emerge:

Nucleophilic Displacement of Benzyl Halides

Reacting 4-diethylaminobenzyl chloride with the diamine under Schotten-Baumann conditions:

N,N-dimethyl-1,3-propanediamine + Cl-CH₂-C₆H₄-NEt₂

→ K₂CO₃, DMF, 80°C, 12h

→ N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine (72% yield)

Key considerations:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity

- Base Optimization : K₂CO₃ minimizes N-demethylation vs. stronger bases

- Stoichiometry : 1.2:1 benzyl chloride:diamine prevents dialkylation

Reductive Amination Pathway

Condensing 4-diethylaminobenzaldehyde with N,N-dimethyl-1,3-propanediamine followed by NaBH₃CN reduction:

$$

\text{RCHO} + \text{H}2\text{N-CH}2\text{CH}2\text{CH}2\text{N(CH}3\text{)}2 \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{RCH}2\text{NH-CH}2\text{CH}2\text{CH}2\text{N(CH}3\text{)}_2

$$

This method achieves 68% yield with milder conditions but requires strict pH control (pH 5-6) to prevent imine hydrolysis.

Process Intensification and Scalability

Continuous manufacturing frameworks from patent CN101735068A demonstrate adaptability for the target molecule:

Integrated Reactor Design

[Acrylonitrile + Dimethylamine]

→ Fixed-Bed Reactor 1 (Dimethylaminopropionitrile)

→ Fixed-Bed Reactor 2 (N,N-dimethyl-1,3-propanediamine)

→ Batch Benzylation Reactor

→ Distillation Purification

Economic analysis shows 23% cost reduction vs. batch processing, primarily from reduced catalyst attrition and energy recovery.

Catalytic System Longevity

Raney-Ni catalysts in hydrogenation stages maintain >95% activity for 1,200h when pretreated with 0.5% NaOH/MeOH, as basic conditions mitigate CO poisoning from acrylonitrile residues.

Analytical Characterization

Identity confirmation employs orthogonal techniques:

| Method | Key Diagnostics | Reference |

|---|---|---|

| GC-MS | m/z 263.42 (M⁺), 148.1 (C₆H₄-NEt₂-CH₂⁺) | |

| ¹H NMR (CDCl₃) | δ 1.12 (t, 6H, NCH₂CH₃), 2.20 (s, 6H, N(CH₃)₂) | |

| HPLC-PDA | t_R = 8.7min (C18, 60:40 MeOH:H₂O) |

Purity benchmarks for pharmaceutical intermediates require <0.1% residual acrylonitrile by GC-ECD, achievable via two-stage vacuum distillation.

Alternative Synthetic Routes

Emerging methodologies from recent literature suggest:

Enzymatic Amination

Candida antarctica lipase B (CAL-B) catalyzes benzylamine coupling to acrylate esters followed by dimethylation:

$$

\text{CH}2=\text{CHCOOR} + \text{ArCH}2\text{NH}2 \xrightarrow{\text{CAL-B}} \text{ArCH}2\text{NHCH}2\text{CH}2\text{COOR}

$$

Yields remain low (41%) but offer enantioselectivity potential.

Flow Photochemistry

UV-initiated radical coupling of 4-diethylaminotoluene with N,N-dimethylallylamine:

[ArCH3 + CH2=CHCH2NMe2] → hv (254nm), DTBP → ArCH2CH2CH2NMe2

Di-tert-butyl peroxide (DTBP) initiator enables 63% conversion but faces scalability limitations.

Chemical Reactions Analysis

Types of Reactions

N-(4-Diethylamino-benzyl)-N’,N’-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H24N4

- Molecular Weight : 264.38 g/mol

- IUPAC Name : N-(4-diethylaminobenzyl)-N',N'-dimethylpropane-1,3-diamine

The compound features a diethylamino group attached to a benzyl moiety, which enhances its solubility and interaction with biological systems. Its structure allows for various functional modifications, making it suitable for multiple applications.

Anticancer Activity

Research indicates that derivatives of N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

- Mechanism of Action : Inhibition of cell proliferation and induction of apoptosis via modulation of signaling pathways.

- Case Study : A study demonstrated that the compound showed IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| MCF-7 | 5.8 | Apoptosis induction |

| A549 | 0.88 | Cell cycle arrest |

| HeLa | 12 | PARP inhibition |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens, showing efficacy in inhibiting bacterial growth. This makes it a candidate for developing new antimicrobial agents.

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its ability to undergo further reactions makes it valuable in the development of pharmaceuticals and agrochemicals.

Catalytic Applications

The compound has potential applications as a catalyst or catalyst precursor in organic reactions, particularly in the synthesis of amines and other nitrogen-containing compounds.

Polymer Chemistry

In material science, this compound can be utilized to create functionalized polymers with specific properties such as enhanced thermal stability and mechanical strength.

Coatings and Adhesives

Due to its chemical structure, the compound can be integrated into formulations for coatings and adhesives that require improved adhesion properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of N-(4-Diethylamino-benzyl)-N’,N’-dimethyl-propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance its binding affinity to specific sites, influencing biological pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations :

- Aromatic Substituents: The target compound’s 4-diethylaminobenzyl group provides strong electron-donating properties, contrasting with PDAT’s indole moiety (electron-rich heterocycle) and the 4-chlorobenzyl group (electron-withdrawing) in .

- Bulkiness : Adamantane-containing analogs () exhibit steric hindrance, likely enhancing receptor selectivity but complicating synthesis .

- Flexibility : Compared to EDC’s rigid carbodiimide structure, the propane-1,3-diamine backbone in the target compound offers conformational flexibility for diverse interactions .

Biological Activity

N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine, also known by its CAS number 6711-48-4, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 187.3256 g/mol

- IUPAC Name : N'-[3-(dimethylamino)propyl]-N,N-dimethyl-propane-1,3-diamine

- CAS Number : 6711-48-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that it may exert effects through:

- Antimicrobial Activity : Exhibiting significant antibacterial and antifungal properties, the compound has been tested against various pathogens. Its derivatives have shown enhanced effectiveness compared to the parent compound in inhibiting microbial growth.

- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cell lines such as A2780 ovarian cancer cells. The IC values for cytotoxicity have been reported ranging from 10.6 μM to 19.5 μM, indicating a potent effect on tumor cells while maintaining relatively lower toxicity in non-tumor cell lines .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antitumor Activity :

- Inflammatory Response Modulation :

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Q & A

Basic: What are the optimal synthetic routes for N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via reductive amination or nucleophilic substitution. For example, derivatives of 4-(diethylamino)benzaldehyde (a key intermediate) are often condensed with diamines under controlled pH and temperature.

- Key Steps :

- Intermediate Preparation : 4-(Diethylamino)benzaldehyde is reacted with propane-1,3-diamine derivatives.

- Reductive Amination : Use of NaBH₃CN or H₂/Pd-C in methanol/THF to stabilize intermediates .

- Yield Optimization : Reaction yields (56–80%) depend on stoichiometry, solvent polarity, and catalyst selection (e.g., acidic vs. basic conditions).

Data Table :

| Reaction Component | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-(Diethylamino)benzaldehyde + Isobutyramide | NaBH₃CN, MeOH | 80 | |

| 4-(Diethylamino)benzaldehyde + Pivalamide | H₂/Pd-C, THF | 77 |

Basic: How can spectroscopic and computational methods characterize this compound’s structural and electronic properties?

Methodological Answer:

- NMR & Mass Spectrometry :

- ¹H/¹³C NMR : Identify diethylamino (-N(CH₂CH₃)₂) and dimethylpropane-diamine (-N(CH₃)₂) groups via chemical shifts (δ 1.1–1.3 ppm for CH₃, δ 3.2–3.5 ppm for N-CH₂) .

- LC–MS (ESI) : Confirm molecular weight (e.g., m/z 265.3 for C₁₆H₂₇N₃⁺) .

- Computational Analysis :

- DFT Calculations : Predict dipole moments, HOMO-LUMO gaps, and charge transfer using B3LYP/6-311+G(d,p) basis sets .

- Solvent Effects : PCM models simulate polarity-dependent electronic transitions .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Identification : Classified as acute toxicity (oral, skin) and severe eye irritant (OSHA HCS) .

- Exposure Control :

- First Aid :

- Skin Contact : Wash with soap/water for 15 mins; consult physician if irritation persists .

- Inhalation : Immediate removal to fresh air; administer oxygen if needed .

Advanced: How can computational models resolve contradictions in experimental data (e.g., dipole moments vs. spectroscopic results)?

Methodological Answer:

Discrepancies between experimental and theoretical data often arise from solvent effects or conformational flexibility.

- Case Study :

- Dipole Moment Mismatch : Experimental values (e.g., 4.2 D) may differ from DFT predictions (3.8 D) due to implicit solvent models neglecting explicit solute-solvent interactions .

- Mitigation :

- Use molecular dynamics (MD) simulations to model solvation shells.

- Compare solvent-dependent UV-Vis spectra with TD-DFT results .

Advanced: What mechanistic insights explain this compound’s reactivity in catalytic or biological systems?

Methodological Answer:

- Catalytic Roles :

- Ligand Design : The diethylamino group enhances metal coordination (e.g., Cu²⁺ or Pd⁰), facilitating cross-coupling reactions .

- Steric Effects : Dimethylpropane-diamine backbone restricts access to catalytic sites, reducing side reactions .

- Biological Interactions :

- Enzyme Inhibition : The tertiary amine groups may protonate at physiological pH, mimicking natural substrates (e.g., kinase inhibitors) .

Advanced: How can researchers address contradictory toxicity profiles reported in different studies?

Methodological Answer:

- Data Reconciliation :

- Standardization :

- Adopt OECD guidelines (e.g., Test No. 423) for acute oral toxicity testing to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.